Cas no 2229277-98-7 (methyl 2-hydroxy-3-(1H-pyrazol-3-yl)propanoate)
methyl 2-hydroxy-3-(1H-pyrazol-3-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-hydroxy-3-(1H-pyrazol-3-yl)propanoate
- EN300-1812328
- 2229277-98-7
-
- Inchi: 1S/C7H10N2O3/c1-12-7(11)6(10)4-5-2-3-8-9-5/h2-3,6,10H,4H2,1H3,(H,8,9)
- InChI Key: IFOVYWRPMIKKNQ-UHFFFAOYSA-N
- SMILES: OC(C(=O)OC)CC1=CC=NN1
Computed Properties
- Exact Mass: 170.06914219g/mol
- Monoisotopic Mass: 170.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 75.2Ų
methyl 2-hydroxy-3-(1H-pyrazol-3-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1812328-0.05g |
methyl 2-hydroxy-3-(1H-pyrazol-3-yl)propanoate |
2229277-98-7 | 0.05g |
$1080.0 | 2023-09-19 | ||
| Enamine | EN300-1812328-0.1g |
methyl 2-hydroxy-3-(1H-pyrazol-3-yl)propanoate |
2229277-98-7 | 0.1g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1812328-0.25g |
methyl 2-hydroxy-3-(1H-pyrazol-3-yl)propanoate |
2229277-98-7 | 0.25g |
$1183.0 | 2023-09-19 | ||
| Enamine | EN300-1812328-0.5g |
methyl 2-hydroxy-3-(1H-pyrazol-3-yl)propanoate |
2229277-98-7 | 0.5g |
$1234.0 | 2023-09-19 | ||
| Enamine | EN300-1812328-1.0g |
methyl 2-hydroxy-3-(1H-pyrazol-3-yl)propanoate |
2229277-98-7 | 1g |
$1286.0 | 2023-05-24 | ||
| Enamine | EN300-1812328-2.5g |
methyl 2-hydroxy-3-(1H-pyrazol-3-yl)propanoate |
2229277-98-7 | 2.5g |
$2520.0 | 2023-09-19 | ||
| Enamine | EN300-1812328-5.0g |
methyl 2-hydroxy-3-(1H-pyrazol-3-yl)propanoate |
2229277-98-7 | 5g |
$3728.0 | 2023-05-24 | ||
| Enamine | EN300-1812328-10.0g |
methyl 2-hydroxy-3-(1H-pyrazol-3-yl)propanoate |
2229277-98-7 | 10g |
$5528.0 | 2023-05-24 | ||
| Enamine | EN300-1812328-1g |
methyl 2-hydroxy-3-(1H-pyrazol-3-yl)propanoate |
2229277-98-7 | 1g |
$1286.0 | 2023-09-19 | ||
| Enamine | EN300-1812328-5g |
methyl 2-hydroxy-3-(1H-pyrazol-3-yl)propanoate |
2229277-98-7 | 5g |
$3728.0 | 2023-09-19 |
methyl 2-hydroxy-3-(1H-pyrazol-3-yl)propanoate Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on methyl 2-hydroxy-3-(1H-pyrazol-3-yl)propanoate
Methyl 2-hydroxy-3-(1H-pyrazol-3-yl)propanoate (CAS No. 2229277-98-7): A Comprehensive Overview
Methyl 2-hydroxy-3-(1H-pyrazol-3-yl)propanoate, identified by its CAS number 2229277-98-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyrazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a hydroxyl group and a pyrazole moiety, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.
The< strong>pyrazole ring is a heterocyclic aromatic compound that plays a crucial role in medicinal chemistry. Its five-membered structure, incorporating two nitrogen atoms, endows it with a rich chemical versatility that has been exploited in the design of various bioactive molecules. In the case of methyl 2-hydroxy-3-(1H-pyrazol-3-yl)propanoate, the pyrazole moiety is linked to a propanoate ester group, which introduces additional functional handles for further chemical manipulation. This dual functionality has made the compound an attractive scaffold for the development of novel pharmacophores.
Recent advancements in the field of drug discovery have highlighted the importance of< strong>pyrazole derivatives in addressing various therapeutic challenges. Studies have demonstrated that these compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The hydroxyl group in methyl 2-hydroxy-3-(1H-pyrazol-3-yl)propanoate is particularly noteworthy, as it can participate in hydrogen bonding interactions with biological targets, thereby enhancing binding affinity and pharmacological efficacy.
In the realm of synthetic organic chemistry, methyl 2-hydroxy-3-(1H-pyrazol-3-yl)propanoate serves as a versatile building block for constructing more complex molecular architectures. The ester functionality allows for facile derivatization through various chemical reactions, such as hydrolysis, transesterification, and condensation reactions. These transformations have been instrumental in generating novel analogs with tailored biological properties. For instance, recent research has explored the use of this compound in the synthesis of potent inhibitors targeting specific enzymatic pathways involved in disease mechanisms.
The< strong>biological activity of methyl 2-hydroxy-3-(1H-pyrazol-3-yl)propanoate has been extensively studied in preclinical settings. Preliminary investigations have revealed promising results regarding its potential as an anti-inflammatory agent. The pyrazole ring is known to interact with various inflammatory mediators and signaling pathways, while the hydroxyl group enhances solubility and bioavailability. These characteristics make it an ideal candidate for further development into therapeutic agents targeting chronic inflammatory diseases.
In addition to its anti-inflammatory potential, methyl 2-hydroxy-3-(1H-pyrazol-3-yl)propanoate has shown promise in other therapeutic areas. For example, studies have indicated that this compound may exhibit antimicrobial activity against resistant strains of bacteria. The unique structural features of< strong>pyrazole derivatives, including their ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways, contribute to their efficacy as antimicrobial agents. This has prompted researchers to explore its potential use in combating multidrug-resistant infections.
The< strong>pharmacokinetic profile of methyl 2-hydroxy-3-(1H-pyrazol-3-yl)propanoate is another critical aspect that has been examined. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic efficacy and minimizing side effects. Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption rates and moderate metabolic stability, which are desirable traits for a potential drug candidate. Further research is ongoing to refine these properties through structural modifications.
The synthesis of< strong>methyl 2-hydroxy-3-(1H-pyrazol-3-yl)propanoate involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions and enzymatic catalysis have been employed to construct the pyrazole ring and introduce the hydroxyl group with high precision. These synthetic strategies not only ensure high yields but also minimize byproduct formation, making the process environmentally sustainable.
The< strong>cas no2229277-98-7 associated with this compound underscores its significance in scientific literature and industrial applications. The CAS registry number system provides a standardized method for identifying chemical substances uniquely, facilitating accurate documentation and communication within the scientific community. This standardized identification ensures that researchers worldwide can reliably access and utilize information related to methyl 2-hydroxy-3-(1H-pyrazol-3-yl)propanoate for their own studies.
In conclusion, methyl 2-hydroxy-3-(1H-pyrazol-3-ylopropanoate (CAS No. 2229277 -98 -7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its diverse biological activities, make it a valuable asset in the quest for novel therapeutic agents. Ongoing research continues to uncover new applications and refine synthetic methodologies for this compound, ensuring its continued relevance in advancing drug discovery efforts.
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